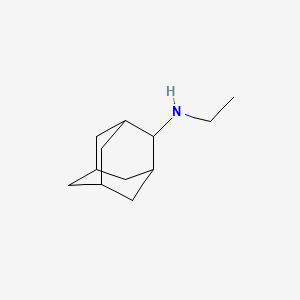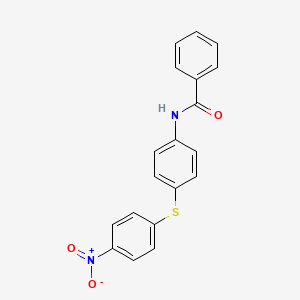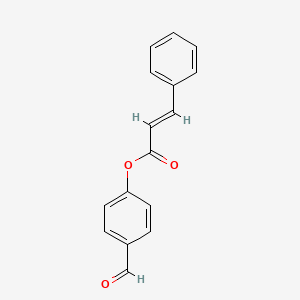![molecular formula C15H10Cl2N4O6 B11709515 N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-3,5-Dinitrobenzohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung gehört zur Familie der Hydrazone, die durch das Vorhandensein einer Hydrazon-Funktionellen Gruppe gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-3,5-Dinitrobenzohydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen 3,5-Dichlor-2-methoxybenzaldehyd und 3,5-Dinitrobenzohydrazid. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird auf eine bestimmte Temperatur erhitzt, oft um 60-80 °C, für mehrere Stunden, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-3,5-Dinitrobenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppen unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Natriumborhydrid (NaBH₄) und Wasserstoffgas (H₂) mit einem Palladiumkatalysator werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Oxiden führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen.
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Mechanismus, durch den N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-3,5-Dinitrobenzohydrazid seine Wirkungen entfaltet, ist nicht vollständig verstanden. Es wird vermutet, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen innerhalb von Zellen interagiert. Die Verbindung kann bestimmte Enzyme hemmen oder zelluläre Prozesse stören, was zu den beobachteten biologischen Aktivitäten führt. Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen aufzuklären, die beteiligt sind.
Wirkmechanismus
The mechanism by which N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
- N'-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid
- N'-[(E)-(3,4-Dimethoxyphenyl)methyliden]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-3,5-Dinitrobenzohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H10Cl2N4O6 |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-27-14-9(2-10(16)5-13(14)17)7-18-19-15(22)8-3-11(20(23)24)6-12(4-8)21(25)26/h2-7H,1H3,(H,19,22)/b18-7+ |
InChI-Schlüssel |
XTEWMCLOILYQHF-CNHKJKLMSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)


![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)


![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

